

ZEN-2759 binding affinity versus BRD2 BRD3

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Compound Focus: ZEN-2759

CAS No.: 1616400-50-0

Cat. No.: S547739

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Available Information on ZEN-2759

The table below summarizes what can be confirmed about **ZEN-2759** from the search results:

Attribute	Available Data
Known Target	BRD4 (BD1, BD2, and the tandem BD1BD2) [1]
BRD2/BRD3 Binding Data	Not found in the current search results.
Molecular Formula	C ₁₇ H ₁₆ N ₂ O ₂ [1]
CAS Number	1616400-50-0 [1]

One source identifies **ZEN-2759** as a "potent BET small molecule inhibitor," but it only specifies its activity against **BRD4**, with no mention of its binding affinity for BRD2 or BRD3 [1].

How to Locate the Missing Data

Given that the core data for your comparison guide is missing, here are concrete steps you can take to find it:

- **Consult Primary Literature:** The supplier's page references a 2018 paper in the *Journal of Medicinal Chemistry* (Kharenko et al.). This primary research article is the most likely source to contain the full

binding affinity profile, including data on BRD2 and BRD3. Obtaining and reviewing this paper is essential.

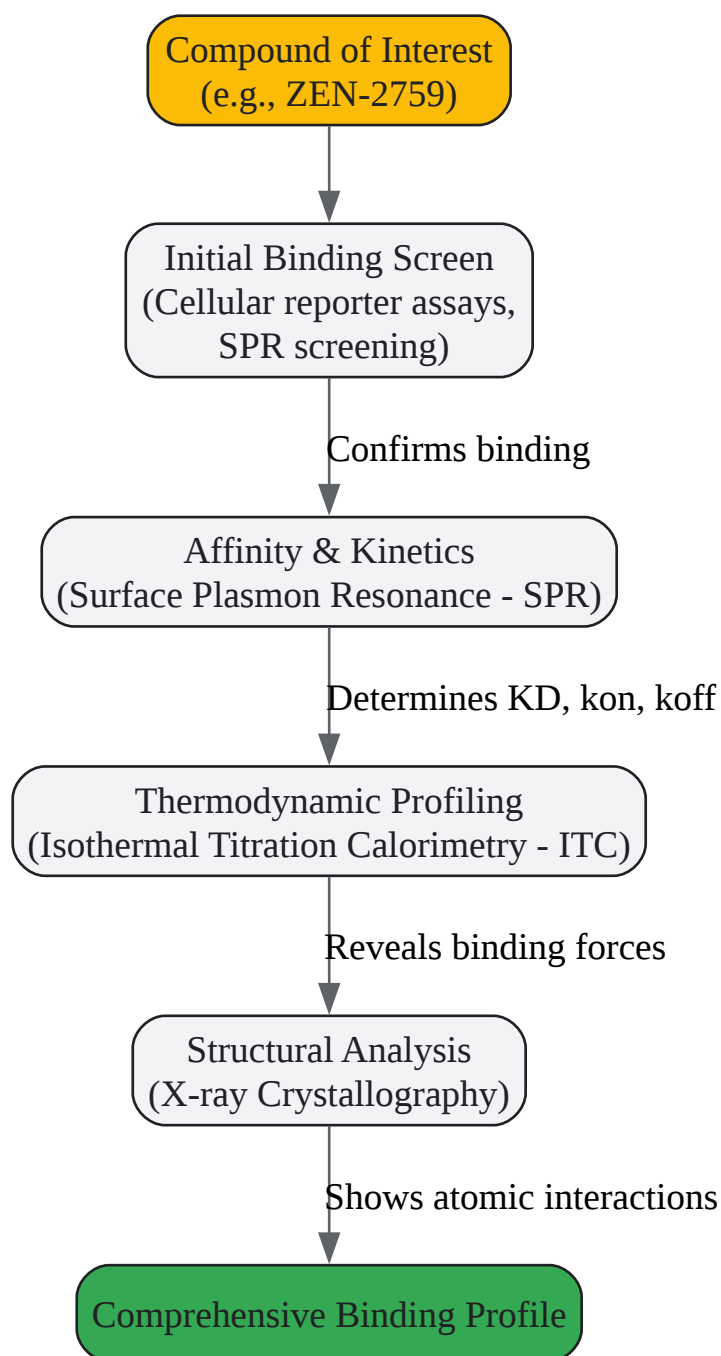
- **Contact the Supplier Directly:** Reach out to the product manufacturer (AobiOUS). Companies often have detailed technical data sheets that include specific binding constants (IC_{50} , K_d , etc.) for all relevant targets, which may not be published on their website.
- **Search Specialized Databases:** Use scientific databases that aggregate pharmacological data, such as:
 - **ChEMBL:** A database of bioactive molecules with drug-like properties.
 - **BindingDB:** A public, web-accessible database of measured binding affinities.
 - **PubChem:** Provides chemical information, and sometimes biological test results.

Experimental Methods for Profiling BET Inhibitors

To aid in your understanding and potential experimentation, the table below outlines common methodologies used to generate the type of comparative data you need, as referenced in the search results.

Method	Application & Purpose	Key Details from Literature
Surface Plasmon Resonance (SPR)	Measures binding affinity and kinetics (k_{on} , k_{off} , KD) in real-time without labels.	Used to characterize cyclic peptide binding to BET bromodomains, demonstrating affinities as low as 100 pM and specificities up to 10^6 -fold [2].
Isothermal Titration Calorimetry (ITC)	Directly measures the enthalpy (ΔH) and entropy (ΔS) of binding, providing a full thermodynamic profile.	Cited as a key method for evaluating ligand binding to bromodomains [3]. Another study used ITC data to benchmark the accuracy of binding enthalpy calculations for BRD4 inhibitors [4].
X-ray Crystallography	Determines the high-resolution 3D structure of the ligand-protein complex.	Used extensively to reveal diverse binding modes of cyclic peptides to BET bromodomains [2] and to solve the structure of BRD2 bound to an inhibitor [5].

The following diagram illustrates a typical workflow for characterizing a compound's binding affinity and specificity for different bromodomains, integrating the methods above:



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References

1. - ZEN Supplier | CAS 1616400-50-0 | AOBIIOUS 2759 [aobious.com]
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